sodium;2-carboxy-5-chlorobenzoate
Description
Sodium 2-carboxy-5-chlorobenzoate is a sodium salt derived from 2-carboxy-5-chlorobenzoic acid, a disubstituted benzoic acid derivative. Its structure features a carboxylic acid group (-COOH) at the 2-position and a chlorine atom at the 5-position of the benzene ring, with the sodium ion neutralizing one of the carboxylic acid groups. These compounds are often used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and stability .
Properties
IUPAC Name |
sodium;2-carboxy-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZMHSGEQHVWED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;2-carboxy-5-chlorobenzoate can be synthesized through the reaction of 4-chlorophthalic acid with sodium hydroxide . The reaction typically involves dissolving 4-chlorophthalic acid in water, followed by the addition of sodium hydroxide to form the sodium salt . The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis . The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium;2-carboxy-5-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxyl group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts are typically used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include substituted benzoates.
Esterification: Esters of 2-carboxy-5-chlorobenzoate.
Reduction: Reduced forms of the compound, such as alcohols.
Scientific Research Applications
Sodium;2-carboxy-5-chlorobenzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium;2-carboxy-5-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key analogs of sodium 2-carboxy-5-chlorobenzoate, focusing on substituents, molecular formulas, and applications:
Notes:
- Sodium 2-chloro-5-fluorobenzoate shares a similar substitution pattern (halogens at 2 and 5 positions) but exhibits lower molecular weight and higher polarity compared to sodium 2-carboxy-5-chlorobenzoate due to the fluorine atom .
- 5-Bromo-2-chlorobenzoic acid demonstrates the impact of bromine substitution on molecular weight and reactivity, often used in cross-coupling reactions .
Thermal and Spectroscopic Behavior
Evidence from sodium 4-methoxybenzoate (Table 2 in ) suggests that sodium salts of substituted benzoates exhibit distinct thermal stability and spectroscopic profiles (e.g., IR and UV-Vis absorption bands). For example:
- Sodium 4-methoxybenzoate shows a melting point of ~250°C and strong UV absorption at 260 nm due to the conjugated aromatic system. Sodium 2-carboxy-5-chlorobenzoate may display similar thermal stability but altered absorption maxima due to the electron-withdrawing chlorine and carboxylic acid groups .
Q & A
Q. What is the optimal synthetic route for preparing sodium 2-carboxy-5-chlorobenzoate with high purity?
Methodological Answer: Sodium 2-carboxy-5-chlorobenzoate can be synthesized via neutralization of the corresponding carboxylic acid (2-carboxy-5-chlorobenzoic acid) with sodium hydroxide. Key steps include:
- Reaction conditions: Stir equimolar amounts of the acid and NaOH in anhydrous ethanol at 60°C for 4 hours.
- Purification: Recrystallize the product from hot water or ethanol to remove unreacted starting materials.
- Purity validation: Use HPLC (≥98% purity threshold) and elemental analysis to confirm stoichiometry .
Q. Which analytical techniques are most effective for characterizing sodium 2-carboxy-5-chlorobenzoate?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- Structural analysis: Use H/C NMR to confirm substituent positions and carboxylate formation. IR spectroscopy can validate the presence of carboxylate (COO) and C-Cl bonds.
- Mass spectrometry: High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
- Purity assessment: Pair HPLC with UV detection at 254 nm for quantifying impurities .
Q. How should researchers handle solubility challenges during experimental design?
Methodological Answer: Solubility varies with solvent polarity. For aqueous systems:
- Buffer selection: Use phosphate buffer (pH 7.4) for physiological studies. For organic phases, dimethyl sulfoxide (DMSO) or methanol is suitable.
- Sonication: Enhance dissolution by sonicating suspensions for 15–30 minutes.
- Validation: Confirm solubility via dynamic light scattering (DLS) to detect aggregates .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s acid dissociation constants (pKa)?
Methodological Answer: Potentiometric titration is the gold standard:
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Mitigate via:
- Variable-temperature NMR: Monitor chemical shifts at 25°C and 60°C to identify dynamic equilibria.
- Computational modeling: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
- X-ray crystallography: Resolve ambiguities by determining the crystal structure .
Q. What methodologies are recommended for studying the compound’s stability under thermal stress?
Methodological Answer: Design a stability-indicating study:
- Thermogravimetric analysis (TGA): Heat samples from 25°C to 300°C at 10°C/min to assess decomposition thresholds.
- High-performance liquid chromatography (HPLC): Monitor degradation products post-heating using a C18 column and gradient elution.
- Kinetic modeling: Apply the Arrhenius equation to predict shelf-life under storage conditions .
Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Focus on the chloro-substituent’s lability:
- Model reaction: React the compound with sodium methoxide in DMF at 80°C.
- Monitoring: Track reaction progress via H NMR (disappearance of aromatic proton signals adjacent to Cl).
- Product isolation: Use flash chromatography (silica gel, ethyl acetate/hexane) to purify substitution products .
Data Analysis and Contradiction Management
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?
Methodological Answer:
Q. How should researchers address discrepancies between computational predictions and experimental results?
Methodological Answer:
- Parameter optimization: Re-evaluate computational settings (e.g., solvent model, basis set in DFT).
- Experimental validation: Conduct control experiments (e.g., isotopic labeling) to verify reaction mechanisms.
- Collaborative review: Cross-check interpretations with crystallographic or spectroscopic experts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
